molecular formula C10H10BrF2NO B8467539 4-bromo-N-(2,4-difluorophenyl)butanamide

4-bromo-N-(2,4-difluorophenyl)butanamide

Cat. No. B8467539
M. Wt: 278.09 g/mol
InChI Key: HHNINXBACBPBEW-UHFFFAOYSA-N
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Patent
US06204278B1

Procedure details

WSC (2.1 g, 11 mmols) and HOBt (1.49 g, 11 mmols) were added to a DMF (30 ml) solution of 2,4-difluoroaniline (1.29 g, 10 mmols) and 4-bromobutyric acid (2.5 g, 15 mols), and stirred at room temperature for 12 hours. The reaction mixture was extracted with ether. The organic layer was washed with water, 1 N HCl, an aqueous saturated solution of sodium hydrogencarbonate and saturated saline in that order, and dried with anhydrous magnesium sulfate, and the solvent was evaporated. Then, the residue was purified through preparative thin-layer chromatography (developer: hexane/acetone=5/1), and the resulting crystals were recrystallized from ether-hexane to obtain 1.6 g (yield: 58%) of 4-bromo-N-(2,4-difluorophenyl)butanamide as colorless needle-like crystals.
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.[F:22][C:23]1[CH:29]=[C:28]([F:30])[CH:27]=[CH:26][C:24]=1[NH2:25].[Br:31][CH2:32][CH2:33][CH2:34][C:35](O)=[O:36]>CN(C=O)C>[Br:31][CH2:32][CH2:33][CH2:34][C:35]([NH:25][C:24]1[CH:26]=[CH:27][C:28]([F:30])=[CH:29][C:23]=1[F:22])=[O:36]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
1.49 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
1.29 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F
Name
Quantity
2.5 g
Type
reactant
Smiles
BrCCCC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with water, 1 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated solution of sodium hydrogencarbonate and saturated saline in that order, and dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
Then, the residue was purified through preparative thin-layer chromatography (developer: hexane/acetone=5/1)
CUSTOM
Type
CUSTOM
Details
the resulting crystals were recrystallized from ether-hexane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrCCCC(=O)NC1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.